molecular formula C12H17NO2 B14817566 3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline

3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline

Cat. No.: B14817566
M. Wt: 207.27 g/mol
InChI Key: KRNDQBLEKKLFHT-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to the aromatic ring, along with two methyl groups attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with aniline, which is the primary aromatic amine.

    Methoxylation: The aniline undergoes methoxylation to introduce the methoxy group at the 5-position of the aromatic ring. This can be achieved using methanol and an acid catalyst.

    Cyclopropoxylation: The next step involves the introduction of the cyclopropoxy group at the 3-position. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    N,N-Dimethylation: Finally, the nitrogen atom is dimethylated using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are studied for their pharmacological effects and potential use in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Its effects are mediated through binding to these targets, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive.

    3-Cyclopropoxy-N,N-dimethylaniline: Lacks the methoxy group, which may affect its electronic properties and reactivity.

    5-Methoxy-N,N-dimethylaniline: Lacks the cyclopropoxy group, similar to 3-Methoxy-N,N-dimethylaniline but with different substitution patterns.

Uniqueness

3-Cyclopropoxy-5-methoxy-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and methoxy groups on the aromatic ring This combination of substituents imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxy-N,N-dimethylaniline

InChI

InChI=1S/C12H17NO2/c1-13(2)9-6-11(14-3)8-12(7-9)15-10-4-5-10/h6-8,10H,4-5H2,1-3H3

InChI Key

KRNDQBLEKKLFHT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=C1)OC2CC2)OC

Origin of Product

United States

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